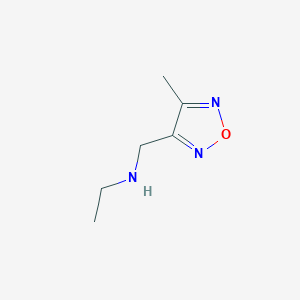
2-cloro-6-fluoro-N-(2-(3-(pirazin-2-il)-1H-pirazol-1-il)etil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a pyrazinyl and pyrazolyl moiety attached via an ethyl linker. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used as a probe or ligand in biological studies to investigate the interactions with various biomolecules, such as proteins and nucleic acids.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways. It can be used in drug discovery and development to identify new treatments for diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.
Métodos De Preparación
The synthesis of 2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.
Attachment of the pyrazinyl group: The pyrazinyl group can be introduced via nucleophilic substitution reactions.
Formation of the benzamide core: The benzamide core can be synthesized by reacting the appropriate benzoyl chloride with an amine derivative.
Final coupling: The final step involves coupling the pyrazolyl and pyrazinyl moieties with the benzamide core under suitable reaction conditions, such as using a base and a coupling agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyrazinyl moieties, resulting in the formation of different oxidation states and functional groups.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
Common reagents and conditions used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can lead to the modulation of specific signaling pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved can vary depending on the specific context and application.
Comparación Con Compuestos Similares
2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can be compared with other similar compounds, such as:
2-chloro-6-fluoro-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: This compound has a pyridinyl group instead of a pyrazinyl group, which may result in different chemical reactivity and biological activity.
2-chloro-6-fluoro-N-(2-(3-(quinolin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: This compound has a quinolinyl group, which can introduce additional aromaticity and potential interactions with biological targets.
2-chloro-6-fluoro-N-(2-(3-(thiazol-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide: This compound has a thiazolyl group, which can introduce sulfur-containing functionality and different chemical properties.
The uniqueness of 2-chloro-6-fluoro-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-2-1-3-12(18)15(11)16(24)21-7-9-23-8-4-13(22-23)14-10-19-5-6-20-14/h1-6,8,10H,7,9H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFYIVFHAYDCAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2379431.png)



![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379436.png)

![4-methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379438.png)


![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)
![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)
![2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2379448.png)

